molecular formula C20H24FN3O4S B2604222 2-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897610-54-7

2-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2604222
CAS No.: 897610-54-7
M. Wt: 421.49
InChI Key: NTOMCCOIPLZKRO-UHFFFAOYSA-N
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Description

“2-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide” is a chemical compound with the linear formula C14H12FNO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C14H12FNO2 . The molecular weight is 245.256 .

Scientific Research Applications

Analytical and Diagnostic Applications

  • Analytical Derivatization for Sensitive Detection : A study by Wu et al. (1997) developed a sulfonate reagent for analytical derivatization in liquid chromatography. This reagent enhances the detection sensitivity for analytes by tagging them with a fluorophore for fluorometric detection. Although the compound studied is not the exact match, the approach could be relevant for analyzing similar compounds like "2-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide" in complex mixtures (Wu et al., 1997).

  • Molecular Imaging Probes : The compound "4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide" was used as a selective serotonin 1A (5-HT(1A)) molecular imaging probe in Alzheimer's disease research, indicating the potential of fluorinated benzamides as PET imaging agents (Kepe et al., 2006).

Drug Discovery and Pharmacological Research

  • Antipsychotic Potential : A study by van Wijngaarden et al. (1987) synthesized 2-phenylpyrroles as conformationally restricted benzamide analogues with dopamine antagonistic activity, suggesting a potential pathway for developing antipsychotic medications. Such methodologies could be applied to the synthesis and pharmacological evaluation of compounds like "this compound" (van Wijngaarden et al., 1987).

  • Hypoglycemic Agents : Grell et al. (1998) investigated hypoglycemic benzoic acid derivatives, leading to the development of repaglinide. The study's structure-activity relationships could guide the design of new compounds for diabetes treatment, highlighting how modifications to compounds like "this compound" could yield therapeutically valuable agents (Grell et al., 1998).

Biochemical Analysis

Biochemical Properties

2-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the metabolism of various xenobiotics and endogenous compounds . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . By modulating these pathways, it can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, it may affect the proliferation and differentiation of certain cell types, as well as induce apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity and thereby affecting metabolic pathways . Additionally, it can act as an agonist or antagonist for certain receptors, modulating their activity and influencing signal transduction pathways. These interactions can lead to changes in gene expression and protein synthesis, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound has shown stability under various conditions, with minimal degradation over extended periods . Long-term studies have indicated that it can induce sustained changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to modulate metabolic pathways and cell signaling without causing significant toxicity . At higher doses, it may induce adverse effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . This compound can also affect metabolic flux, altering the levels of key metabolites and potentially impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution within tissues is influenced by factors such as lipid solubility and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. This compound is directed to specific compartments within the cell, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . Its localization to these organelles allows it to interact with key enzymes and proteins, modulating their activity and influencing cellular processes.

Properties

IUPAC Name

2-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4S/c1-28-17-8-6-16(7-9-17)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)18-4-2-3-5-19(18)21/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOMCCOIPLZKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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